molecular formula C16H14F3NO B1362684 N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide CAS No. 1995-76-2

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

Cat. No.: B1362684
CAS No.: 1995-76-2
M. Wt: 293.28 g/mol
InChI Key: BMTNKSYHPHRYRB-UHFFFAOYSA-N
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Description

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is a fluorinated acetamide derivative characterized by a trifluoroethyl group substituted with two phenyl rings at the 1,1-positions. The compound’s structure combines electron-withdrawing trifluoromethyl groups with aromatic diphenyl moieties, which may confer unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and solid-state packing efficiency.

Properties

IUPAC Name

N-(2,2,2-trifluoro-1,1-diphenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTNKSYHPHRYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329111
Record name Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)-
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Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1995-76-2
Record name NSC91574
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Record name Acetamide, N-(2,2,2-trifluoro-1,1-diphenylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-DIPHENYL-2,2,2-TRIFLUOROETHYL)-ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide typically involves the reaction of 1,1-diphenyl-2,2,2-trifluoroethylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the generated acid by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as an essential building block in synthesizing more complex organic molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed from it .

Biology

  • Biological Activity : this compound has been investigated for its potential biological activities. Research indicates its capability to inhibit specific enzymes and bind to receptors. These interactions may lead to significant biological effects due to the compound's structural properties.

Medicine

  • Therapeutic Properties : There is ongoing exploration into the compound's anti-inflammatory and analgesic effects. Studies suggest that compounds with similar structures can modulate biochemical pathways involved in inflammation . The trifluoromethyl group may enhance the binding affinity of the compound to biological targets.

Industry

  • Specialty Chemicals : This compound is utilized in developing specialty chemicals and materials that exhibit unique properties due to the presence of the trifluoromethyl group. Its applications extend to agricultural chemicals as intermediates in synthesis .

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can effectively modulate enzyme activity linked to inflammatory responses .

Case Study 2: Synthesis of Complex Molecules

In a study focusing on the synthesis of β-lactams using dicarboxylic acid monoesters as intermediates, this compound was pivotal in achieving high yields of desired products through innovative synthetic routes. The presence of the trifluoromethyl group was crucial for enhancing reaction efficiency .

Mechanism of Action

The mechanism of action of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Acetamides

  • N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (): Structural Differences: Replaces trifluoroethyl with trichloroethyl and introduces a meta-chlorophenyl group. Key Findings: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal lattice parameters. For example, 3,5-dichloro substitution reduces symmetry, resulting in monoclinic crystal systems, whereas trifluoroethyl groups in the target compound may promote tighter packing due to smaller van der Waals radii of fluorine . Data Comparison:
Property N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide
Halogen Type Trifluoroethyl Trichloroethyl
Molecular Weight* ~355.3 g/mol 283.5 g/mol
Crystal System Not reported Monoclinic
Electron Effects Strong σ-hole (F) Moderate (Cl)

Pharmaceutically Active Fluorinated Acetamides

  • M-DOTAm-F12 (): A macrocyclic ligand with four N-(2,2,2-trifluoroethyl)acetamide arms. Application: Used in paramagnetic MRI contrast agents due to fluorine’s high electronegativity, which stabilizes metal coordination and enhances relaxivity .
  • 2-[[4-(2-Chloro-5-hydroxy-4-methoxyphenyl)-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide (): Structural Features: Integrates a pyrrolopyrimidine scaffold with trifluoroethyl acetamide. Activity: Demonstrated ligand-binding efficacy in cellular assays via ¹⁹F NMR, highlighting fluorine’s role in improving detection sensitivity . Inference: The diphenyl groups in the target compound may enhance hydrophobic interactions in biological targets, while trifluoroethyl improves solubility and metabolic resistance.

Agrochemical Chloroacetamides ():

  • Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Comparison : Chloroacetamides are widely used as herbicides, whereas fluorinated analogs like the target compound are less common in agrochemistry. The trifluoroethyl group may reduce soil persistence compared to chloro analogs, aligning with trends in eco-friendly pesticide design .

Spiro and Heterocyclic Derivatives (–7, 10):

  • Example : 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide ().
  • Activity: These compounds inhibit DDR1 kinase, a target in fibrosis, with IC₅₀ values in the nanomolar range. The trifluoroethyl group likely enhances membrane permeability and target affinity .
  • Comparison : The target compound’s diphenyl groups could mimic aromatic interactions in kinase binding pockets, similar to spiro-heterocyclic systems.

Key Research Findings and Trends

Fluorine’s Role :

  • Trifluoroethyl groups improve metabolic stability and bioavailability by reducing basicity of adjacent amines and resisting oxidative metabolism .
  • In contrast, chloroacetamides (e.g., alachlor) exhibit higher environmental persistence, limiting their use in modern agrochemistry .

Solid-State Geometry :

  • Meta-substitution on aryl rings (e.g., 3-CH₃, 3-Cl) induces distinct crystal packing modes compared to para-substituted analogs. The diphenyl-trifluoroethyl motif in the target compound may favor dense packing due to fluorine’s compact size .

Biological Applications :

  • Fluorinated acetamides are prominent in kinase inhibitors (–7) and imaging agents (), whereas chloroacetamides dominate herbicide markets.

Biological Activity

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is a compound that has garnered interest due to its potential biological activity, particularly in the context of enzyme inhibition and receptor binding. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H16F3N
  • Molecular Weight : 295.30 g/mol

The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, studies suggest that it may inhibit enzymes involved in the metabolism of xenobiotics and endogenous compounds.
  • Receptor Binding : Preliminary studies indicate that this compound may interact with certain receptors in the body, potentially influencing physiological responses. However, detailed receptor binding assays are necessary to confirm these interactions.

In Vitro Studies

In vitro studies have demonstrated various biological activities of this compound:

  • Cytotoxicity : The compound has been tested against several cancer cell lines. For example:
    • MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxic effects with an IC50 value indicating potent anti-proliferative activity.
    • MCF10A (Non-Cancerous Cell Line) : Showed a markedly lower sensitivity compared to MDA-MB-231 cells, suggesting a selective toxicity profile .
Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.126High (selective)
MCF10A2.5Low

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study reported:

  • Dosage : Administered over a period of 30 days.
  • Outcome : Significant reduction in tumor size and number of metastatic sites compared to untreated controls.

This data suggests that the compound may have therapeutic applications in oncology.

Q & A

Q. What are the optimal synthetic routes for N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of trifluoroethyl-containing acetamides often involves amide coupling between a trifluoroethylamine derivative and an acetylating agent. For example, analogous compounds (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride) are synthesized via phase-transfer cyclization under anhydrous conditions using reagents like hydroxylamine sulfate and trifluoroacetophenone derivatives . Key parameters include:

  • Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and stability of intermediates.
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic acyl substitution efficiency.

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer: Purification strategies include:

  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. byproducts.
  • Column chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate 4:1 to 1:1) to separate polar impurities.
    Validation requires:
  • HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and retention time consistency.
  • ¹H/¹⁹F NMR : Identify characteristic signals (e.g., trifluoroethyl -CF₃ at ~-60 ppm in ¹⁹F NMR; acetamide -NH at ~6.5 ppm in ¹H NMR) .

Advanced Research Questions

Q. How do the stereoelectronic effects of the trifluoroethyl group influence the conformational stability of this compound?

Methodological Answer: The -CF₃ group induces strong electron-withdrawing effects , stabilizing specific conformers via hyperconjugation. Techniques to study this:

  • X-ray crystallography : Resolve solid-state conformations (e.g., analogous compounds show restricted rotation due to steric hindrance from diphenyl groups) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to quantify rotational barriers .
  • Variable-temperature NMR : Monitor dynamic behavior of the acetamide moiety in solution .

Q. What mechanistic insights explain contradictory bioactivity data for trifluoroethyl-acetamide derivatives in enzyme inhibition assays?

Methodological Answer: Contradictions may arise from:

  • Solvent-dependent protein binding : Fluorinated compounds exhibit altered hydration shells, affecting docking (e.g., competitive binding assays using ¹⁹F NMR can resolve direct vs. allosteric interactions) .
  • Metabolic stability : The trifluoroethyl group resists oxidative degradation, but diphenyl substituents may induce cytochrome P450-mediated deacetylation. Use LC-MS/MS to track metabolite formation in hepatic microsomal assays .

Q. How can researchers design degradation studies to assess environmental persistence of this compound?

Methodological Answer:

  • Hydrolytic stability : Expose the compound to buffers (pH 3–10) at 40°C for 48h; monitor via HPLC for acetamide cleavage.
  • Photolytic degradation : Use a UV chamber (λ = 254 nm) to simulate sunlight exposure; analyze by HRMS for fluorinated byproducts .
  • Microbial metabolism : Employ soil slurry assays with LC-TOF-MS to detect biotransformation products (e.g., deacetylated or hydroxylated derivatives) .

Data Analysis & Experimental Design

Q. How should researchers resolve spectral contradictions (e.g., IR vs. NMR) in characterizing this compound?

Methodological Answer:

  • Cross-validate with 2D NMR : HSQC and HMBC correlations can confirm connectivity (e.g., acetamide carbonyl to NH proton).
  • IR band assignment : Compare experimental C=O stretches (~1680 cm⁻¹) with computed spectra (e.g., Gaussian 16) to rule out solvent artifacts .
  • Elemental analysis : Ensure C/F/N ratios match theoretical values (e.g., C: 65.2%, F: 20.7%, N: 3.8%) .

Q. What strategies optimize enantiomeric resolution for chiral analogs of this compound?

Methodological Answer:

  • Chiral stationary phases : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns and hexane/isopropanol mobile phases.
  • Derivatization : Convert the acetamide to a urea derivative with (R)-α-methylbenzyl isocyanate for diastereomeric separation .

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